molecular formula C19H14N4O4S2 B2677063 N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900005-59-6

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2677063
CAS RN: 900005-59-6
M. Wt: 426.47
InChI Key: FCCKTRRCNUCVIX-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide” is a chemical compound that has been studied in various scientific research . It has been synthesized and evaluated for its properties and potential applications .


Synthesis Analysis

The compound has been synthesized in various studies . The yield of the synthesis process varies, with one study reporting a yield of 80% . The synthesis process involves complex chemical reactions and the use of various reagents .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, which can be used to deduce the structure of the compound .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions as part of its synthesis process . These reactions involve the formation and breaking of chemical bonds, leading to the formation of the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques . For example, the melting point of the compound has been reported to be between 236-238 °C . The compound’s NMR data provides information about its chemical structure .

Scientific Research Applications

Chemical Reactions and Synthesis

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide and related compounds have been studied for various chemical reactions and synthesis processes. For instance, 6-Nitrobenzothiazole reacts with methoxide ion at room temperature, giving an anionic adduct that leads to various derivatives when treated with different reagents (Bartoli et al., 1974). Another study demonstrated the synthesis of novel benzodifuranyl derivatives and thiazolopyrimidines, highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibiotic Synthesis

This compound and its derivatives have been utilized in the synthesis of antibiotics. For example, a study describes the total synthesis of the thiopeptide antibiotic amythiamicin D, which involved the synthesis of various thiazole building blocks (Hughes et al., 2005).

Cytotoxicity Studies

Research has been conducted on the cytotoxicity of related compounds. In one study, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones exhibited significant cytotoxic effects against various cancer cell lines (Hour et al., 2007).

Corrosion Inhibition

Studies have also explored the use of thiazole-based pyridine derivatives as corrosion inhibitors. One such study found that these compounds show effective corrosion inhibition for mild steel (Chaitra et al., 2016).

Synthesis of Photochromic Compounds

Research into the synthesis of photochromic compounds involved the use of hydroxybenzo[b]thiophenes, which are structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. These compounds exhibit photochromic behavior (Queiroz et al., 2000).

Future Directions

The compound has potential applications in various fields, including medicine and pharmacology . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in in vivo models .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c1-27-13-5-6-14-16(10-13)29-19(21-14)22(11-12-4-2-3-9-20-12)18(24)15-7-8-17(28-15)23(25)26/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKTRRCNUCVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

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